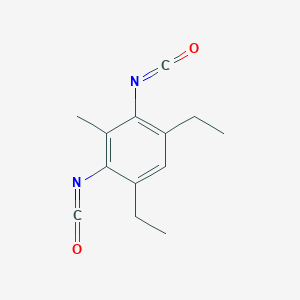
1,5-Diethyl-2,4-diisocyanato-3-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Diethyl-2,4-diisocyanato-3-methylbenzene is an organic compound characterized by the presence of two isocyanate groups attached to a benzene ring. This compound is a derivative of benzene and is known for its reactivity and applications in various industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
1,5-Diethyl-2,4-diisocyanato-3-methylbenzene is typically synthesized through a multi-step process. One common method involves the reaction of dimethylformamide with ethyl formate to produce an intermediate compound, which is then reacted with phosgene to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the compound. The reaction with phosgene is particularly critical and requires careful handling due to the toxic nature of phosgene .
化学反应分析
Types of Reactions
1,5-Diethyl-2,4-diisocyanato-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the isocyanate groups.
Substitution: The isocyanate groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include carbamates, ureas, and other derivatives depending on the specific reagents and conditions used .
科学研究应用
1,5-Diethyl-2,4-diisocyanato-3-methylbenzene has a wide range of applications in scientific research and industry:
Chemistry: It is used as a crosslinking agent in the synthesis of polymers and coatings.
Biology: The compound’s reactivity with nucleophiles makes it useful in bioconjugation techniques.
作用机制
The mechanism of action of 1,5-Diethyl-2,4-diisocyanato-3-methylbenzene involves its reactivity with compounds containing active hydrogen atoms, such as amines and alcohols. The isocyanate groups react with these nucleophiles to form stable carbamate and urea linkages. This reactivity is exploited in various applications, including polymer crosslinking and bioconjugation .
相似化合物的比较
Similar Compounds
2,4-Diisocyanato-1-methylbenzene: Another diisocyanate compound with similar reactivity but different substitution patterns on the benzene ring.
1,3-Diethyl-2,4-diisocyanato-5-methylbenzene: A closely related compound with similar industrial applications.
Uniqueness
1,5-Diethyl-2,4-diisocyanato-3-methylbenzene is unique due to its specific substitution pattern, which can influence its reactivity and the properties of the resulting products. This makes it particularly valuable in applications requiring precise control over the chemical and physical properties of the final materials .
属性
CAS 编号 |
93187-13-4 |
|---|---|
分子式 |
C13H14N2O2 |
分子量 |
230.26 g/mol |
IUPAC 名称 |
1,5-diethyl-2,4-diisocyanato-3-methylbenzene |
InChI |
InChI=1S/C13H14N2O2/c1-4-10-6-11(5-2)13(15-8-17)9(3)12(10)14-7-16/h6H,4-5H2,1-3H3 |
InChI 键 |
PCXYTFRAVPVHBV-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C(=C1N=C=O)C)N=C=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


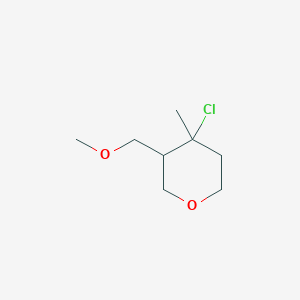
![8-Hydroxy-7H-cyclohepta[B]naphthalen-7-one](/img/structure/B14358759.png)
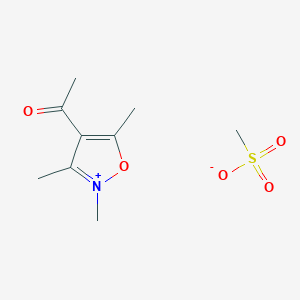
![2-[Methyl(phenyl)arsanyl]ethan-1-amine](/img/structure/B14358767.png)
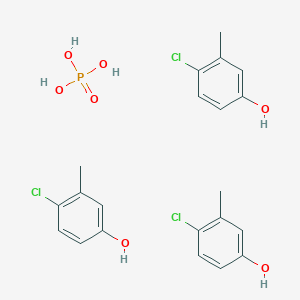
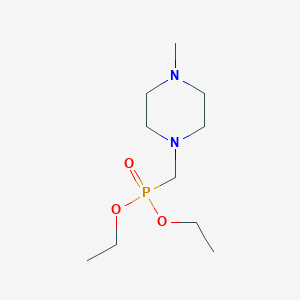
![N-[2-Nitro-4-(4-nitrophenoxy)phenyl]-3-phenylprop-2-enamide](/img/structure/B14358796.png)
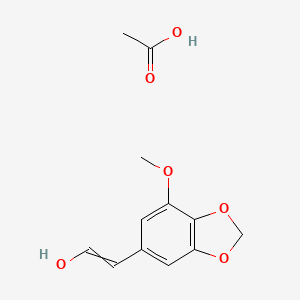
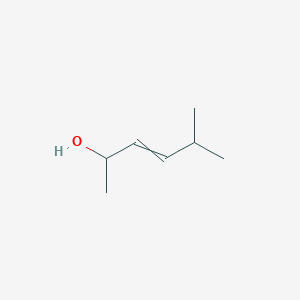
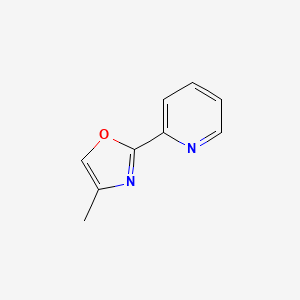
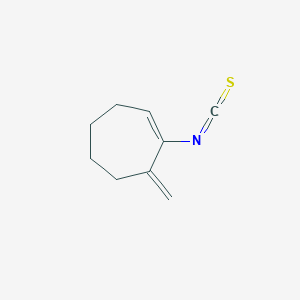
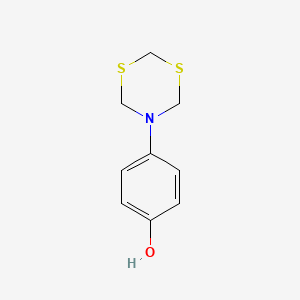
![1-[4-(Butane-1-sulfinyl)butoxy]-4-methylbenzene](/img/structure/B14358825.png)
![2-{2-[3-(3-Methylphenyl)prop-2-en-1-yl]hydrazinylidene}propanoic acid](/img/structure/B14358829.png)
